Tizoxanide

Beschreibung

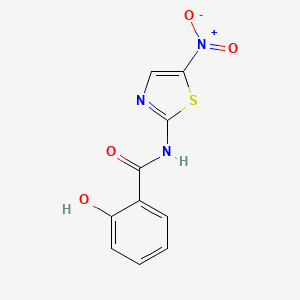

major metabolite of nitazoxanide; structure in first source

Eigenschaften

IUPAC Name |

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169680 | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173903-47-4 | |

| Record name | Tizoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizoxanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tizoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tizoxanide's Mechanism of Action Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizoxanide, the active metabolite of the broad-spectrum antimicrobial agent nitazoxanide, exhibits potent activity against a wide range of anaerobic bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal action. The primary focus is its targeted inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a critical component of anaerobic energy metabolism. This document details the biochemical pathways affected, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key processes involved.

Introduction

Anaerobic bacteria are a significant cause of diverse and often severe infections in humans. The therapeutic arsenal against these pathogens has historically been limited, with metronidazole being a cornerstone of treatment. However, concerns over resistance and adverse effects have driven the search for alternative agents. This compound, a thiazolide, has emerged as a promising antimicrobial with a unique mechanism of action that differentiates it from other classes of antibiotics.[1][2] Following oral administration of nitazoxanide, it is rapidly hydrolyzed to this compound, which is responsible for the systemic antimicrobial activity.[3] This guide will elucidate the core mechanism by which this compound exerts its effects on anaerobic bacteria.

Core Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The primary molecular target of this compound in anaerobic bacteria is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR).[4] PFOR is a key enzyme in the central metabolism of anaerobic organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[4] This reaction is a crucial step in energy production for these organisms, linking glycolysis to the generation of ATP.[5]

This compound acts as a noncompetitive inhibitor of PFOR.[1] Kinetic studies have demonstrated that nitazoxanide, the prodrug of this compound, inhibits PFOR with a Ki in the range of 2 to 10 µM for various anaerobic bacteria and parasites.[1] The inhibition of PFOR by this compound disrupts the essential pathway of anaerobic energy metabolism, leading to a depletion of cellular energy and ultimately cell death.[4]

The PFOR Catalytic Cycle and this compound's Point of Intervention

The PFOR enzyme catalyzes the conversion of pyruvate and coenzyme A (CoA) to acetyl-CoA and carbon dioxide, with the concomitant reduction of ferredoxin. This process is essential for the generation of reducing equivalents for cellular processes.

The proposed mechanism of this compound inhibition involves interference with the PFOR catalytic cycle. It is believed that this compound does not directly compete with pyruvate for the active site but rather interacts with the enzyme in a way that prevents the completion of the catalytic reaction. This noncompetitive inhibition is a key feature of its mechanism.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against a broad range of clinically relevant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: MIC Values of this compound and Nitazoxanide against the Bacteroides fragilis Group

| Organism | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis group | This compound | 412 | 1-2 | 4-8 | 0.12 - 16 | [2] |

| Bacteroides fragilis group | Nitazoxanide | 80 | - | 0.5 | - | [5][6] |

| Bacteroides fragilis | Nitazoxanide | - | 0.5 | 4 | - | [7] |

| Bacteroides thetaiotaomicron | Nitazoxanide | - | 4 | 8 | - | [7] |

Table 2: MIC Values of this compound and Nitazoxanide against Clostridium difficile

| Organism | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Clostridium difficile | This compound | 10 | - | - | 0.015 - 0.5 | [2] |

| Clostridium difficile | Nitazoxanide | 21 | - | 0.06 | - | [5][6] |

| Clostridium difficile | Nitazoxanide | 50 | - | 0.125 | - | [8] |

| Clostridium difficile | Nitazoxanide | 15 | - | - | Comparable to vancomycin and metronidazole | [3] |

Table 3: MIC Values of this compound against Other Clinically Relevant Anaerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Prevotella spp. | 412 | 1-2 | 4-8 | 0.12 - 16 | [2] |

| Fusobacterium spp. | 412 | 1-2 | 4-8 | 0.06 - 16 | [2] |

| Porphyromonas spp. | 412 | 1-2 | 4-8 | 0.03 - 2 | [2] |

| Anaerobic gram-positive cocci | 412 | 1-2 | 4-8 | 0.12 - 2.0 | [2] |

| Clostridium perfringens | 16 | - | 0.5 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][9][10][11][12]

Materials:

-

Anaerobic bacteria isolates

-

This compound powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)[13]

-

Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood

-

Anaerobic glove box or chamber (atmosphere: 5% CO₂, 10% H₂, 85% N₂)

-

Sterile petri dishes, pipettes, and tubes

-

Inoculator (e.g., Steers replicator)

-

McFarland turbidity standards (0.5)

-

Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[2]

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Agar Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare serial twofold dilutions of the this compound stock solution in sterile distilled water or broth.

-

Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Ensure the final solvent concentration is non-inhibitory (typically ≤1%).

-

Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Subculture the anaerobic isolates onto supplemented Brucella agar plates and incubate under anaerobic conditions for 24-48 hours.

-

Suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

-

-

Inoculation:

-

Using a replicator, inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers a final inoculum of approximately 10⁵ CFU per spot.

-

-

Incubation:

-

Allow the inocula to dry, and then incubate the plates in an inverted position under anaerobic conditions at 35-37°C for 48 hours.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.[14]

-

Growth on the drug-free control plate must be adequate. The MICs for the quality control strains must be within the acceptable range.

-

PFOR Enzyme Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the PFOR enzyme. The activity can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor or by observing the spectral shift of nitazoxanide itself.[15][16]

Materials:

-

Purified PFOR enzyme from an anaerobic bacterium[17][18][19]

-

This compound

-

Anaerobic cuvettes and spectrophotometer

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0-7.5)

-

Substrates: Pyruvate, Coenzyme A (CoA)

-

Cofactor: Thiamine pyrophosphate (TPP)

-

Electron acceptor (e.g., benzyl viologen or methyl viologen)[15]

Procedure:

-

Enzyme and Reagent Preparation:

-

Purify PFOR from a relevant anaerobic bacterium under strict anaerobic conditions.

-

Prepare stock solutions of this compound, pyruvate, CoA, TPP, and the electron acceptor in an appropriate buffer.

-

-

Assay Setup:

-

All steps must be performed under anaerobic conditions (e.g., in an anaerobic chamber).

-

In an anaerobic cuvette, combine the assay buffer, TPP, CoA, and the electron acceptor.

-

Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding pyruvate to the cuvette.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 578 nm for benzyl viologen). If monitoring nitazoxanide reduction directly, a decrease in absorbance at 412 nm can be measured.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition).

-

Perform kinetic studies with varying substrate and inhibitor concentrations to determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki).

-

References

- 1. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 2. Activities of this compound and Nitazoxanide Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activities of nitazoxanide against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvate:ferredoxin oxidoreductase and low abundant ferredoxins support aerobic photomixotrophic growth in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro evaluation of activities of nitazoxanide and this compound against anaerobes and aerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 10. img.antpedia.com [img.antpedia.com]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. youtube.com [youtube.com]

- 15. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PMC [pmc.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Purification and characterization of pyruvate:ferredoxin oxidoreductase from Hydrogenobacter thermophilus TK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification and characterization of pyruvate ferredoxin oxidoreductase from the hyperthermophilic archaeon Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tizoxanide's Role in Inhibiting Pyruvate:ferredoxin Oxidoreductase (PFOR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitazoxanide, a broad-spectrum antiparasitic and antimicrobial agent, undergoes rapid deacetylation in vivo to its active metabolite, tizoxanide. The therapeutic efficacy of this compound is primarily attributed to the potent and specific inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in a wide range of protozoa and anaerobic bacteria. This technical guide provides an in-depth analysis of the mechanism of PFOR inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding this mechanism is pivotal for the development of novel anti-infective agents targeting microbial metabolic vulnerabilities.

Introduction to Pyruvate:ferredoxin Oxidoreductase (PFOR)

Pyruvate:ferredoxin oxidoreductase (PFOR) is a key enzyme in the central metabolism of many anaerobic microorganisms, including parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, as well as various anaerobic bacteria.[1][2] PFOR catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, CO2, and reduced ferredoxin.[3][4] This reaction is a critical link between glycolysis and other metabolic pathways, providing the cell with both acetyl-CoA for biosynthesis and low-potential electrons (via reduced ferredoxin) for various reductive processes, including ATP synthesis.[5][6] The enzyme utilizes a thiamine pyrophosphate (TPP) cofactor and contains iron-sulfur clusters that are essential for electron transfer.[3][7] Notably, PFOR is absent in mammals, making it an attractive target for selective antimicrobial therapy.[5][8]

Mechanism of PFOR Inhibition by this compound

Nitazoxanide is a prodrug that is quickly hydrolyzed to its active metabolite, this compound, upon administration.[1][9] this compound acts as a noncompetitive inhibitor of PFOR.[2][10][11] The proposed mechanism of action does not involve the typical competition with the substrate (pyruvate) or cofactor (CoA) for binding to the active site.[10][11] Instead, it is suggested that the anionic form of nitazoxanide (and by extension, this compound) intercepts the PFOR catalytic cycle at an early stage.[10][11] Specifically, it is thought to interfere with the formation of the lactyl-TPP transition intermediate, leading to a reversal of pyruvate binding before decarboxylation can occur.[10][11] This novel mechanism targets the "activated cofactor" of the enzymatic reaction rather than the substrate or catalytic sites, which may be a strategy to evade mutation-based drug resistance.[10][11]

Signaling Pathway of PFOR-dependent Metabolism

Caption: PFOR metabolic pathway and the inhibitory action of this compound.

Quantitative Data on PFOR Inhibition

The inhibitory activity of nitazoxanide (and its active metabolite this compound) against PFOR from various organisms has been quantified. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters presented below.

Table 1: Inhibition Constants (Ki) of Nitazoxanide against PFOR from Various Microorganisms

| Organism | Ki (μM) |

| Trichomonas vaginalis | 2 - 10 |

| Entamoeba histolytica | 2 - 10 |

| Giardia intestinalis | 2 - 10 |

| Clostridium difficile | 2 - 10 |

| Clostridium perfringens | 2 - 10 |

| Helicobacter pylori | 2 - 10 |

| Campylobacter jejuni | 2 - 10 |

| Source:[2][10][11] |

Table 2: In Vitro Susceptibility (IC50) of Various Protozoa to this compound and Metronidazole

| Organism | Compound | IC50 (μM) |

| Giardia intestinalis (Metronidazole-susceptible) | This compound | - |

| Metronidazole | - | |

| Giardia intestinalis (Metronidazole-resistant) | This compound | - |

| Metronidazole | - | |

| Entamoeba histolytica (Metronidazole-susceptible) | This compound | - |

| Metronidazole | - | |

| Entamoeba histolytica (Metronidazole-resistant) | This compound | - |

| Metronidazole | - | |

| Trichomonas vaginalis (Metronidazole-susceptible) | This compound | 0.6 - 60 |

| Metronidazole | 0.6 - 60 | |

| Trichomonas vaginalis (Metronidazole-resistant) | This compound | 0.6 - 60 |

| Metronidazole | >20 | |

| Note: Specific IC50 values for this compound against susceptible and resistant strains of Giardia and Entamoeba were not explicitly found in a comparable format in the search results, though this compound was reported to be more active than metronidazole.[12][13] For Trichomonas vaginalis, a range of susceptibilities was observed.[13] |

Experimental Protocols

PFOR Enzyme Inhibition Assay

This protocol is a synthesized methodology based on descriptions of PFOR activity assays.[10][11]

Objective: To determine the inhibitory effect of this compound on the activity of PFOR.

Principle: PFOR activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl viologen, in the presence of pyruvate. The decrease in absorbance at a specific wavelength, corresponding to the oxidation of the electron acceptor, is proportional to the enzyme activity.

Materials:

-

Purified PFOR enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl2 and 2 mM DTT)

-

Pyruvate

-

Coenzyme A (CoA)

-

Thiamine pyrophosphate (TPP)

-

Methyl viologen or benzyl viologen

-

Anaerobic chamber or glove box

-

Spectrophotometer

Procedure:

-

Prepare all reagents and solutions in anaerobic conditions to prevent inactivation of the oxygen-sensitive PFOR enzyme.

-

In an anaerobic cuvette, prepare the reaction mixture containing assay buffer, TPP, CoA, and the electron acceptor (methyl or benzyl viologen).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 5-10 minutes) with the PFOR enzyme.

-

Initiate the enzymatic reaction by adding pyruvate to the cuvette.

-

Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for methyl viologen) over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, repeat the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Experimental Workflow for PFOR Inhibition Assay

Caption: Workflow for a PFOR enzyme inhibition assay.

Logical Relationship of this compound's Action

The therapeutic effect of nitazoxanide is a direct consequence of a series of events, starting from its administration and culminating in the disruption of the target organism's metabolism.

Caption: Logical flow of nitazoxanide's therapeutic action.

Conclusion

This compound, the active metabolite of nitazoxanide, effectively inhibits the pyruvate:ferredoxin oxidoreductase enzyme, a critical component of anaerobic energy metabolism in numerous pathogenic microorganisms. Its noncompetitive mechanism of action, targeting an early step in the enzyme's catalytic cycle, represents a novel approach to antimicrobial therapy. The data and protocols presented in this guide underscore the importance of PFOR as a drug target and provide a framework for further research and development of PFOR inhibitors. The high selectivity of this compound for microbial PFOR over host metabolic enzymes continues to make it a valuable tool in the treatment of anaerobic infections.

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]

- 6. A Structural Phylogeny for Understanding 2-Oxoacid Oxidoreductase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate synthase - Wikipedia [en.wikipedia.org]

- 8. Nitazoxanide Inhibits the Bifunctional Enzyme GlG6PD::6PGL of Giardia lamblia: Biochemical and In Silico Characterization of a New Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

The Unmasking of a Metabolite: A Technical Guide to the Discovery of Tizoxanide as the Active Form of Nitazoxanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide, a first-in-class thiazolide, has emerged as a broad-spectrum anti-infective agent with a therapeutic portfolio spanning protozoa, helminths, anaerobic bacteria, and a range of viruses.[1][2] Initially developed for treating intestinal infections caused by Cryptosporidium parvum and Giardia lamblia, its clinical utility has expanded, prompting deeper investigation into its pharmacological behavior.[2][3] A pivotal discovery in understanding its systemic efficacy was the revelation that nitazoxanide is a prodrug. Following oral administration, it is rapidly and extensively converted into its active metabolite, tizoxanide (desacetyl-nitazoxanide).[4][5][6] This technical guide provides an in-depth examination of the experimental evidence and methodologies that established this compound as the principal biologically active entity responsible for the therapeutic effects of nitazoxanide.

The Metabolic Journey: From Prodrug to Active Agent

The core of nitazoxanide's discovery story lies in its swift and complete biotransformation. Upon oral administration and absorption, nitazoxanide undergoes rapid hydrolysis in the plasma, a reaction catalyzed by plasma esterases.[5][7] This process cleaves the acetyl group from the nitazoxanide molecule to yield this compound. So efficient is this conversion that the parent drug, nitazoxanide, is not detected in plasma, urine, or feces following oral dosing.[5][6][8]

This compound is the primary circulating and active species. It then undergoes a phase II metabolic reaction, primarily conjugation via glucuronidation, to form this compound glucuronide, which is also found in plasma.[5][6][9] Both this compound and its glucuronide are ultimately excreted in the urine, bile, and feces.[2][5][6]

Caption: Metabolic pathway of Nitazoxanide.

Experimental Protocols and Core Evidence

Human Pharmacokinetic Studies

These studies were fundamental in demonstrating that this compound, not nitazoxanide, is the compound that reaches systemic circulation after an oral dose.

Experimental Protocol:

-

Study Design: Single ascending oral doses of nitazoxanide (e.g., 1g to 4g) were administered to healthy male volunteers, often in both fasted and fed states.[10] In other studies, radiolabeled nitazoxanide was used to trace the drug's fate.[9][11]

-

Sample Collection: Blood samples were collected at scheduled intervals over a 24-hour period.[10] Urine and feces were also collected for up to 10 days in radiolabeling studies.[9][11]

-

Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method was used to quantify the concentrations of nitazoxanide, this compound, and this compound glucuronide in plasma and other matrices.[8][9][12] The lower limit of quantitation for these assays is typically in the range of 0.05 µg/mL.[8]

-

Key Findings:

-

The parent nitazoxanide drug was consistently undetectable in plasma samples.[5][6][8]

-

This compound and this compound glucuronide were identified as the major circulating metabolites.[5][10]

-

This compound is highly protein-bound in plasma (>99%).[5][6]

-

Food was found to significantly increase the bioavailability, approximately doubling the plasma concentrations of this compound and its glucuronide.[2][10]

-

Caption: General workflow for a human pharmacokinetic study.

Table 1: Pharmacokinetic Parameters of Nitazoxanide Metabolites in Adults (Following a single 500 mg dose of Nitazoxanide with food)

| Metabolite | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (hours) |

| This compound | ~1.9 - 2.0 | 1 - 4 | Data not consistently reported | ~1.3 - 7.3 |

| This compound Glucuronide | ~7.0 | ~4.0 | Data not consistently reported | ~7.3 |

Source: Data compiled from multiple pharmacokinetic studies.[5][6][10][13] Note that parameters can vary based on formulation (tablet vs. suspension) and food intake.

In Vitro Metabolism Assays

To confirm the rapid conversion observed in vivo, in vitro experiments were conducted using human biological matrices.

Experimental Protocol:

-

Incubation: Nitazoxanide was incubated with human plasma and human liver microsomes at 37°C.[9][11]

-

Kinetic Analysis: Samples were taken at various time points to measure the rate of disappearance of nitazoxanide and the appearance of this compound.

-

Metabolite Identification: Mass spectrometry was used to identify the resulting metabolites.[9][11]

-

Key Findings:

-

Nitazoxanide was found to deacetylate "extremely rapidly" to this compound in human plasma, with a calculated half-life of approximately 6 minutes at 37°C.[9][11][14]

-

This compound was the only metabolite produced when nitazoxanide was incubated with human liver microsomes, confirming the primary metabolic pathway.[9][11]

-

Comparative In Vitro Activity Studies

The final piece of the puzzle was to demonstrate that this compound possessed the requisite biological activity. This was achieved by comparing the in vitro activity of nitazoxanide and this compound against a range of pathogens.

Experimental Protocol:

-

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using reference agar dilution methods for anaerobic bacteria.[15][16] For protozoa, 50% inhibitory concentrations (IC50) were determined in microplate assays against axenic cultures.[17]

-

Test Compounds: Nitazoxanide, this compound, and sometimes this compound glucuronide were tested in parallel.

-

Organisms: A broad range of anaerobic bacteria (Bacteroides fragilis group, Clostridium difficile, etc.) and protozoa (Giardia intestinalis, Entamoeba histolytica, etc.) were used.[15][16][17]

-

Key Findings:

-

Against many anaerobic bacteria, nitazoxanide and this compound showed comparable and potent activity.[18] For the B. fragilis group, their activity was similar.[15][16]

-

Against protozoa like G. intestinalis and E. histolytica, this compound was often more active than the parent compound, nitazoxanide, and significantly more active than metronidazole, especially against less susceptible strains.[17]

-

This compound glucuronide generally showed substantially less activity than this compound, confirming that the free metabolite is the primary active form.[17][19]

-

Table 2: Comparative In Vitro Activity (MIC90) of Nitazoxanide vs. This compound

| Organism Group | Nitazoxanide (mg/L) | This compound (mg/L) |

| Bacteroides fragilis group | 0.5 | 1 |

| Clostridium difficile | 0.06 | 0.5 |

| Clostridium perfringens | 0.5 | 2 |

| Gram-positive anaerobic cocci | 1 | 4 |

Source: Data adapted from in vitro studies evaluating antibacterial activity.[15][16] MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action of this compound

The discovery of this compound as the active metabolite allowed for a more precise investigation into its mechanism of action.

-

Antiparasitic/Antibacterial Action: The primary mechanism is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[1][2][4] This reaction is essential for anaerobic energy metabolism. By disrupting this pathway, this compound effectively depletes the organism's energy supply, leading to cell death.[4]

-

Antiviral Action: The antiviral mechanism is host-directed and less defined. Studies suggest this compound can block the maturation of viral glycoproteins (e.g., influenza hemagglutinin) at a post-translational stage.[1] Other proposed mechanisms include the modulation of host cell ATP levels and the activation of AMP-activated protein kinase (AMPK), which can suppress the secretion of pro-inflammatory cytokines.[20][21][22]

Caption: this compound's inhibition of the PFOR enzyme pathway.

Conclusion

The identification of this compound as the active metabolite of nitazoxanide is a classic example of prodrug pharmacology. The collective evidence from human pharmacokinetic studies, which failed to detect the parent drug in plasma, combined with in vitro metabolism assays demonstrating its rapid conversion and comparative activity studies showing this compound's potent anti-infective properties, provides a conclusive and technically robust foundation for this discovery. This fundamental understanding underpins the clinical use of nitazoxanide, explains its systemic efficacy beyond the gut, and guides the ongoing development of second-generation thiazolides.

References

- 1. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thiazolides: a new class of drugs for the treatment of chronic hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. drugs.com [drugs.com]

- 7. Activity of Nitazoxanide and this compound against Mycobacterium tuberculosis in vitro and in whole blood culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitazoxanide: pharmacokinetics and metabolism in man. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Determination of this compound, the active metabolite of nitazoxanide, by micellar liquid chromatography using a monolithic column. Application to pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro evaluation of activities of nitazoxanide and this compound against anaerobes and aerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Activities of this compound and Nitazoxanide Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The clinical antiprotozoal drug nitazoxanide and its metabolite this compound extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

Tizoxanide's Impact on Viral Hemagglutinin Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the antiviral activity of tizoxanide, the active metabolite of nitazoxanide, with a specific focus on its inhibitory effects on the maturation of viral hemagglutinin (HA). The information presented herein is a synthesis of findings from key research articles and is intended to serve as a comprehensive resource for professionals in the fields of virology, pharmacology, and drug development.

Core Mechanism of Action: Disruption of Hemagglutinin Maturation

This compound exerts its anti-influenza virus activity by targeting a critical post-translational stage in the lifecycle of the virus: the maturation of the hemagglutinin (HA) glycoprotein.[1][2][3] Unlike many antiviral drugs that target viral enzymes directly, this compound appears to modulate host cell processes that are essential for the proper folding, glycosylation, and transport of viral proteins.[2][4]

The primary mechanism of this compound involves the blockade of HA maturation within the endoplasmic reticulum (ER).[3] Specifically, this compound prevents the terminal glycosylation of the HA precursor protein (HA0), trapping it in a state that is sensitive to endoglycosidase H (Endo-H).[2][3] This indicates that the drug interferes with the processing of N-linked glycans on HA, a crucial step for its proper folding and subsequent transport to the Golgi apparatus. Consequently, the improperly glycosylated and misfolded HA is retained in the ER and fails to traffic to the host cell's plasma membrane, a necessary step for the assembly of new, infectious virions.[3][5]

Recent evidence also points to the involvement of host cell protein disulfide isomerases (PDIs), particularly ERp57, as a potential target of this compound.[6][7][8] ERp57 is a thiol oxidoreductase that plays a vital role in the formation of correct disulfide bonds in glycoproteins as they fold within the ER. This compound has been shown to act as a non-competitive inhibitor of ERp57, which would further contribute to the misfolding of HA and its retention in the ER.[6][8]

A secondary, potentially contributing mechanism is the modest, non-cytotoxic reduction of cellular ATP levels by this compound.[2] The proper folding and maturation of glycoproteins in the ER is an energy-intensive process, and a decrease in available ATP could further impair the efficiency of these pathways, thereby hindering the production of functional viral proteins.

The following diagrams illustrate the normal maturation pathway of viral hemagglutinin and the key points of interference by this compound.

Quantitative Data Summary

The antiviral activity of this compound and its parent compound, nitazoxanide, has been quantified against a range of influenza virus strains in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values reported in the literature.

Table 1: In Vitro Antiviral Activity (EC50) of this compound against Influenza Viruses

| Virus Strain/Subtype | Cell Line | EC50 (µM) | Reference |

| Influenza A(H1N1)pdm09 | MDCK-SIAT | 0.48 (median) | [1] |

| Influenza A(H3N2) | MDCK-SIAT | 0.62 (median) | [1] |

| Influenza B (Victoria) | MDCK-SIAT | 0.66 (median) | [1] |

| Influenza B (Yamagata) | MDCK-SIAT | 0.60 (median) | [1] |

| A/PR/8/34 (H1N1) | MDCK | ~0.3-0.5 µg/mL (~1.1-1.9 µM) | [1] |

| A/WSN/33 (H1N1) | MDCK | ~0.3-0.5 µg/mL (~1.1-1.9 µM) | [1] |

| A/Ck/It/9097/97 (H5N9) | MDCK | ~0.3-0.5 µg/mL (~1.1-1.9 µM) | [1] |

| A(H3N2)v | MDCK | Not specified, but effective | [9] |

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

| Cell Line | CC50 (µM) | Reference |

| MDCK | >160 | [10] |

| A549 | >160 | [10] |

| Vero | Not specified, but low toxicity | [5][11] |

| BHK-21 | >50 | [12] |

| U2OS | >50 | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on viral hemagglutinin maturation.

Virus Yield Reduction Assay

This assay is used to determine the concentration of a compound that inhibits virus replication.

-

Cells and Viruses: Madin-Darby canine kidney (MDCK) or A549 cells are seeded in 24-well or 96-well plates and grown to confluence. Influenza A virus strains (e.g., A/PR/8/34) are used for infection.

-

Infection and Treatment: Cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the virus at a specified multiplicity of infection (MOI) for 1 hour at 37°C. After adsorption, the inoculum is removed, and the cells are washed. Culture medium containing various concentrations of this compound or a vehicle control (DMSO) is then added.

-

Quantification of Viral Yield: At 24-48 hours post-infection, the culture supernatants are collected. The amount of infectious virus is quantified by either a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers. The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the vehicle control.

Metabolic Labeling and Immunoprecipitation of Hemagglutinin

This method allows for the visualization of newly synthesized viral proteins and the assessment of their molecular weight and processing.

-

Cell Culture and Infection: MDCK cells are infected with influenza virus as described above.

-

Metabolic Labeling: At a specific time post-infection (e.g., 5 hours), the culture medium is replaced with methionine/cysteine-free medium for a short period to deplete endogenous amino acids. Then, medium containing [³⁵S]methionine/cysteine is added, and the cells are incubated for a defined pulse period (e.g., 1.5-4 hours) to label newly synthesized proteins. For pulse-chase experiments, the labeling medium is replaced with a medium containing an excess of unlabeled methionine and cysteine, and cells are incubated for various chase periods.

-

Cell Lysis and Immunoprecipitation: Cells are washed with cold PBS and lysed with a suitable lysis buffer. The cell lysates are clarified by centrifugation. The supernatant is then incubated with a primary antibody specific for hemagglutinin (anti-HA) overnight at 4°C. Protein A/G-agarose beads are added to capture the antibody-antigen complexes.

-

Analysis: The immunoprecipitated proteins are washed, eluted from the beads by boiling in SDS-PAGE sample buffer, and resolved by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled HA protein.

Endoglycosidase H (Endo-H) Digestion Assay

This assay distinguishes between high-mannose (ER-resident) and complex-type (post-ER) N-linked glycans on glycoproteins.

-

Sample Preparation: Immunoprecipitated HA protein is eluted from the beads.

-

Denaturation: The protein sample is denatured by heating in a denaturation buffer.

-

Enzymatic Digestion: The denatured protein is then incubated with Endo-H according to the manufacturer's instructions. A control sample is incubated without the enzyme.

-

Analysis: The digested and undigested samples are analyzed by SDS-PAGE and autoradiography. A shift in the molecular weight of HA after Endo-H treatment (a faster migrating band) indicates that the protein possesses high-mannose glycans and is therefore Endo-H sensitive, signifying its retention in the ER.

Immunofluorescence Assay for HA Localization

This technique is used to visualize the subcellular localization of hemagglutinin.

-

Cell Preparation: MDCK cells are grown on glass coverslips and infected with influenza virus. At a specific time post-infection, the cells are treated with this compound or a vehicle control.

-

Fixation and Permeabilization: The cells are washed with PBS, fixed with paraformaldehyde, and then permeabilized with a detergent such as Triton X-100 to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody against HA, followed by a fluorescently labeled secondary antibody. To visualize specific organelles, co-staining with antibodies against markers for the ER (e.g., calnexin) or Golgi (e.g., GM130) can be performed. Nuclei are counterstained with DAPI.

-

Microscopy: The coverslips are mounted on glass slides, and the localization of HA is visualized using a fluorescence or confocal microscope.

ERp57 Disulfide Reductase Activity Assay

This assay measures the enzymatic activity of ERp57 and its inhibition by this compound.

-

Principle: The assay is based on the ability of ERp57 to reduce the disulfide bonds in insulin, causing it to precipitate. The resulting turbidity is measured spectrophotometrically.

-

Reaction Mixture: A reaction mixture containing purified recombinant ERp57, insulin, and a reducing agent (DTT) is prepared in a suitable buffer.

-

Inhibition Assay: this compound at various concentrations is pre-incubated with ERp57 before the addition of the other reaction components.

-

Measurement: The increase in absorbance at a specific wavelength (e.g., 650 nm) over time is monitored. A decrease in the rate of turbidity increase in the presence of this compound indicates inhibition of ERp57's disulfide reductase activity. A fluorescence-based assay using di-eosin-glutathione disulfide (Di-E-GSSG) as a substrate can also be employed for more sensitive measurements.[6][13]

Conclusion

This compound represents a promising class of antiviral compounds with a unique mechanism of action that targets host-cell pathways essential for viral replication. By interfering with the post-translational maturation of viral hemagglutinin, specifically its glycosylation and folding within the endoplasmic reticulum, this compound effectively inhibits the production of infectious influenza virus particles. The potential dual mechanism involving the inhibition of ERp57 and the modulation of cellular ATP levels provides a multi-pronged attack on the virus, which may reduce the likelihood of the development of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation host-targeted antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. art.torvergata.it [art.torvergata.it]

- 4. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Antiviral Activity on Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Susceptibility of Variant Influenza A(H3N2)v Viruses Isolated in the United States from 2011 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tizoxanide's Antiparasitic Efficacy Against Cryptosporidium parvum: A Technical Overview

Introduction

Cryptosporidium parvum, a protozoan parasite, is a significant causative agent of diarrheal disease (cryptosporidiosis) in both immunocompetent and immunocompromised individuals worldwide.[1][2] In immunocompromised patients, such as those with AIDS, the infection can become chronic and life-threatening.[1] Nitazoxanide is currently the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of cryptosporidiosis in immunocompetent individuals.[3][4][5] Nitazoxanide is a prodrug that is rapidly metabolized in the body to its active form, tizoxanide, which exerts the primary antiparasitic effect.[3][6][7] This technical guide provides an in-depth analysis of the antiparasitic properties of this compound against Cryptosporidium parvum, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Metabolism of Nitazoxanide

Upon oral administration, nitazoxanide undergoes rapid deacetylation in the gastrointestinal tract and bloodstream to form its active metabolite, this compound.[2][7][8] this compound is then further metabolized, primarily in the liver, to form this compound glucuronide.[7][8] Both this compound and this compound glucuronide are the major metabolites detected in the blood.[1]

Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The primary mechanism of action of this compound against Cryptosporidium parvum is believed to be the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[4][6][9] PFOR is a key enzyme in the anaerobic energy metabolism of the parasite.[6][10] It catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step for energy production in anaerobic organisms.[9] By inhibiting PFOR, this compound disrupts the parasite's energy metabolism, leading to a depletion of energy and ultimately, cell death.[6] This non-competitive inhibition of the PFOR enzyme-dependent electron transfer reaction is essential to its antiprotozoal activity.[10]

Quantitative Data on Efficacy

The in vitro efficacy of nitazoxanide and its metabolites against Cryptosporidium parvum has been evaluated in several studies. The following table summarizes the key quantitative data from a study using sporozoite-infected HCT-8 enterocytic cells.

| Compound | MIC50 (mg/L) | Target Stage(s) | Reference |

| Nitazoxanide | 1.2 | Asexual and Sexual Stages | [11] |

| This compound | 22.6 | Limited activity | [11] |

| This compound Glucuronide | 2.2 | Asexual and Sexual Stages | [11] |

MIC50: Minimum inhibitory concentration required to inhibit 50% of parasite development.

Experimental Protocols

In Vitro Culturing of Cryptosporidium parvum

The evaluation of anti-cryptosporidial drugs in vitro requires the successful cultivation of the parasite in a laboratory setting. Human ileocecal adenocarcinoma (HCT-8) cells are commonly used as the host cells for C. parvum infection.[12]

Methodology:

-

Host Cell Culture: HCT-8 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂ until they form a confluent monolayer.

-

Oocyst Preparation: C. parvum oocysts are treated with a solution of sodium hypochlorite to sterilize their surface.

-

Excystation: The sterilized oocysts are then induced to excyst (release sporozoites) by incubation in a solution containing bile salts and trypsin at 37°C.[13]

-

Infection: The excysted sporozoites are then added to the HCT-8 cell monolayer. The parasites are allowed to invade the host cells and establish infection.

In Vitro Drug Susceptibility Testing

Once an in vitro culture of C. parvum is established, it can be used to assess the efficacy of antiparasitic compounds like this compound.

Methodology:

-

Prepare Drug Solutions: Stock solutions of this compound and other test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.[1]

-

Drug Application: The culture medium in the infected HCT-8 cell plates is replaced with the medium containing the different drug concentrations. A control group with no drug is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 48 hours) to allow the drug to act on the parasite.

-

Quantification of Parasite Growth: The effect of the drug on parasite growth is quantified using various methods:

-

Quantitative Alkaline Phosphatase Immunoassay: This method measures the activity of a parasite-specific enzyme to determine the number of viable parasites.[11]

-

Quantitative Real-Time PCR (qRT-PCR): This technique quantifies the amount of parasite-specific DNA or RNA to measure parasite load.[14][15]

-

Immunofluorescence Assay: This method uses fluorescently labeled antibodies to visualize and count the different developmental stages of the parasite.

-

-

Data Analysis: The data is analyzed to determine the IC50 or MIC50 values for each compound.

Conclusion

This compound, the active metabolite of nitazoxanide, demonstrates significant antiparasitic activity against Cryptosporidium parvum. Its primary mechanism of action involves the inhibition of the PFOR enzyme, which is critical for the parasite's anaerobic energy metabolism. In vitro studies have quantified its efficacy, although it appears less potent than its parent compound, nitazoxanide, and its glucuronidated metabolite. The established experimental protocols for in vitro cultivation and drug susceptibility testing are crucial for the continued evaluation of this compound and the development of new anti-cryptosporidial agents. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in immunocompromised individuals where the current treatment options are limited.

References

- 1. scispace.com [scispace.com]

- 2. Systemic efficacy on Cryptosporidium parvum infection of aminoxanide (RM-5061), a new amino-acid ester thiazolide prodrug of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical antiprotozoal drug nitazoxanide and its metabolite this compound extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Octaarginine Improves the Efficacy of Nitazoxanide against Cryptosporidium parvum [mdpi.com]

- 6. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Zox | 500 mg | Tablet | জক্স ৫০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Long-term in vitro Culture of Cryptosporidium parvum [bio-protocol.org]

- 14. Evaluation of Marketed Drugs for Rapid Development as Anti-Cryptosporidal Agents | National Agricultural Library [nal.usda.gov]

- 15. Genomic and virulence analysis of in vitro cultured Cryptosporidium parvum | PLOS Pathogens [journals.plos.org]

Tizoxanide's Impact on Host Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tizoxanide, the active metabolite of the broad-spectrum anti-infective drug nitazoxanide, exerts significant immunomodulatory and antiviral effects by directly targeting and modulating key host cell signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts cellular signaling, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the complex signaling cascades using Graphviz diagrams. The information presented herein is intended to support further research and drug development efforts centered on the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound has been shown to interfere with pro-inflammatory and viral replication-supportive signaling cascades. The primary pathways affected are central to the host's response to pathogens and inflammatory stimuli.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. This compound effectively suppresses this pathway through multiple mechanisms.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been observed to inhibit the phosphorylation of IKK-α and the subsequent degradation of its inhibitor, IκB.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1][3][4]

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for cellular processes including inflammation, proliferation, and apoptosis. This compound has been demonstrated to considerably inhibit the LPS-induced phosphorylation of JNK, p38, and ERK in RAW264.7 cells.[1][2] By dampening the activation of these kinases, this compound reduces the expression of downstream inflammatory targets.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a vital signaling nexus that governs cell growth, survival, and metabolism. This compound has been found to induce autophagy by inhibiting this pathway.[5] Specifically, it has been shown to decrease the activation of PI3K, Akt, and mTOR.[5] This inhibition of mTORC1 signaling is a key mechanism for the induction of autophagy, a cellular process that can have antiviral and anti-inflammatory roles.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the inhibitory and modulatory effects of this compound on host cell signaling and function.

Table 1: Inhibitory Concentration (IC50/EC50) of this compound

| Target/Effect | Cell Line | IC50/EC50 | Reference |

| SARS-CoV-2 Replication | Vero E6 | EC50: 7.48 µM | [6][7] |

| SARS-CoV-2 Replication | Caco-2 | EC50: Not explicitly for TIZ, NTZ EC50 is 0.58 µM | [6][7] |

| Human Coronaviruses (HCoV-OC43, HCoV-229E, HCoV-NL63) | MRC-5 | IC50: 0.05 - 0.15 µg/mL | [8] |

| 3CLpro (predicted) | In silico | IC50: 4.36 µM | [9] |

Table 2: this compound's Effect on Cytokine and Inflammatory Mediator Production

| Cytokine/Mediator | Cell Line | Treatment Conditions | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | RAW264.7 | LPS-stimulated | Dose-dependent suppression | [2] |

| IL-1β | RAW264.7 | LPS-stimulated | Dose-dependent suppression | [2] |

| IL-6 | RAW264.7 | LPS-stimulated | Dose-dependent suppression | [2] |

| TNF-α | RAW264.7 | LPS-stimulated | Dose-dependent suppression | [2] |

| iNOS | RAW264.7 | LPS-stimulated | Reduced protein levels | [1] |

| COX-2 | RAW264.7 | LPS-stimulated | Reduced protein levels | [1] |

| HO-1 | RAW264.7 | LPS-stimulated | Reduced protein levels | [1] |

Table 3: this compound's Impact on Signaling Protein Phosphorylation and Expression

| Protein | Cell Line | Treatment Conditions | Effect | Reference |

| p-IKK-α | RAW264.7 | LPS-stimulated | Inhibited phosphorylation | [1] |

| IκB | RAW264.7 | LPS-stimulated | Inhibited degradation | [1] |

| p65 (nuclear) | RAW264.7 | LPS-stimulated | Decreased levels and restrained translocation | [1][3] |

| p-JNK | RAW264.7 | LPS-stimulated | Inhibited phosphorylation | [1] |

| p-p38 | RAW264.7 | LPS-stimulated | Inhibited phosphorylation | [1] |

| p-ERK | RAW264.7 | LPS-stimulated | Inhibited phosphorylation | [1] |

| PI3K | RAW264.7 | Inhibited activation | [5] | |

| Akt | RAW264.7 | Inhibited activation | [5] | |

| mTOR | RAW264.7 | Inhibited activation | [5] | |

| p-eIF2α | HCV-infected cells | Induced phosphorylation | [10] | |

| LC3-II | MDCK | IAV-infected | Increased expression | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the impact of this compound on host cell signaling pathways.

Cell Culture and this compound Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used for studying inflammation.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 50, 100, 150 µmol/L).[5]

-

Stimulation: For inflammatory studies, cells are often stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[5]

Western Blot Analysis for Protein Phosphorylation and Expression

-

Objective: To quantify the levels of total and phosphorylated signaling proteins.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA levels of target genes (e.g., IL-1β, IL-6, TNF-α).

-

Procedure:

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[11]

-

Immunofluorescence for NF-κB Nuclear Translocation

-

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Procedure:

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment and Stimulation: Cells are treated with this compound followed by stimulation with LPS.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Cells are blocked with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Staining: Cells are incubated with a primary antibody against NF-κB p65.

-

Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of translocation.

-

Visualizing this compound's Impact on Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the points of intervention.

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

- 1. Quantitative proteomic analysis of the this compound effect in vero cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pre-clinical evaluation of antiviral activity of nitazoxanide against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 9. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers Publishing Partnerships | The modulation of metabolomics and antioxidant stress is involved in the effect of nitazoxanide against influenza A virus in vitro [frontierspartnerships.org]

- 11. Transcriptional Differential Analysis of Nitazoxanide-Mediated Anticanine Parvovirus Effect in F81 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tizoxanide's Broad-Spectrum Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizoxanide, the active metabolite of the FDA-approved antiprotozoal drug nitazoxanide, has emerged as a potent broad-spectrum antiviral agent with activity against a wide array of both RNA and DNA viruses. Its multifaceted, host-directed mechanisms of action make it a compelling candidate for further investigation and development, particularly in the context of emerging viral threats and drug-resistant strains. This technical guide provides an in-depth overview of this compound's antiviral activity, supported by quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.

Introduction

Initially developed for parasitic infections, nitazoxanide and its active metabolite, this compound, have demonstrated significant in vitro and in vivo efficacy against numerous viral pathogens.[1][2][3] Unlike direct-acting antivirals that target specific viral enzymes, this compound primarily modulates host cellular pathways that are essential for viral replication. This host-centric approach offers a higher barrier to the development of viral resistance and provides a basis for its broad-spectrum activity. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current understanding of this compound's antiviral properties.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against a diverse range of viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values from various in vitro studies. These values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Antiviral Activity of this compound against RNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation(s) |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N9, etc.) | MDCK | Plaque Reduction | 0.1 - 1.0 µg/mL | [1] |

| Influenza B | MDCK | Plaque Reduction | ~1.0 µg/mL | [1] | |

| Coronaviridae | SARS-CoV-2 | Vero E6 | qRT-PCR | 7.48 µM | [2][4] |

| MERS-CoV | LLC-MK2 | Not Specified | 0.83 µg/mL | [5] | |

| Human Coronavirus OC43 | MRC-5 | TCID50 | 0.15 µg/mL | [5] | |

| Human Coronavirus 229E | MRC-5 | TCID50 | 0.05 µg/mL | [5] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | A549 | Not Specified | 0.3 µg/mL | [1] |

| Parainfluenza (Sendai Virus) | Not Specified | Not Specified | 0.1 µg/mL | [1] | |

| Flaviviridae | Hepatitis C Virus (HCV) Genotype 1a | Not Specified | Not Specified | 0.25 µM | [6] |

| Hepatitis C Virus (HCV) Genotype 1b | Not Specified | Not Specified | 0.15 µM | [6] | |

| Dengue Virus (DENV-2) | Vero | Plaque Assay | 1.38 µM | [7] | |

| Yellow Fever Virus | Not Specified | Not Specified | Not Specified | [2] | |

| Japanese Encephalitis Virus | Not Specified | Not Specified | Not Specified | [2] | |

| Reoviridae | Rotavirus (Simian SA11-G3P(2)) | MA104 | Not Specified | 0.5 µg/mL | [1] |

| Rotavirus (Human Wa-G1P(8)) | MA104 | Not Specified | 1.0 µg/mL | [1] | |

| Caliciviridae | Norovirus (replicon) | Huh7 | Not Specified | Potent Inhibition | [8] |

| Filoviridae | Ebola Virus | A549 | Not Specified | Potent Inhibition | [9] |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | Not Specified | [2] |

Table 2: Antiviral Activity of this compound against DNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation(s) |

| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 | Not Specified | 0.46 µM (intracellular) | [6] |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Not Specified | 0.15 µM (extracellular) | [6] |

Mechanisms of Antiviral Action

This compound's broad-spectrum antiviral activity is attributed to its ability to modulate multiple host cell pathways. The primary mechanisms identified to date are detailed below.

Amplification of the Innate Immune Response

This compound has been shown to enhance the host's innate immune response, a critical first line of defense against viral infections. It appears to potentiate the RIG-I signaling pathway, which is responsible for detecting viral RNA in the cytoplasm.

-

RIG-I Signaling Pathway: Upon detection of viral RNA, RIG-I (Retinoic acid-Inducible Gene I) initiates a signaling cascade through MAVS (Mitochondrial Antiviral-Signaling protein), leading to the activation of transcription factors like IRF3 (Interferon Regulatory Factor 3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β), which in turn upregulate numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell. This compound has been shown to enhance the activities of RIG-I, MAVS, and IRF3, thereby amplifying the production of interferons and the subsequent antiviral response.[9]

Induction of Autophagy via AMPK/mTOR Pathway Modulation

Autophagy is a cellular process for degrading and recycling cellular components, which can also serve as an antiviral defense mechanism. This compound has been found to induce autophagy by modulating the AMPK/mTOR signaling pathway.

-

AMPK/mTOR/ULK1 Pathway: The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are key regulators of cellular energy homeostasis and autophagy. In times of cellular stress, such as a viral infection, AMPK is activated and subsequently inhibits mTOR. The inhibition of mTOR relieves its suppression of the ULK1 complex (ULK1/ATG13/FIP200), a crucial initiator of autophagosome formation. This compound has been shown to activate AMPK and inhibit the PI3K/Akt/mTOR pathway, leading to the activation of ULK1 and the induction of autophagy.[10][11] This process can lead to the degradation of viral components and a reduction in viral replication.

Inhibition of Viral Glycoprotein Maturation

Many enveloped viruses rely on the proper folding and maturation of their surface glycoproteins for entry into host cells and for the assembly of new virions. This compound has been shown to interfere with this process.

-

ERp57 Inhibition: this compound acts as a non-competitive inhibitor of the host protein ERp57, a thiol oxidoreductase in the endoplasmic reticulum.[12][13][14] ERp57 is crucial for the correct disulfide bond formation and folding of viral glycoproteins, such as the hemagglutinin (HA) of influenza virus and the fusion (F) protein of paramyxoviruses.[12][13][14] By inhibiting ERp57, this compound leads to the misfolding and aggregation of these viral proteins, preventing their transport to the cell surface and their incorporation into new virus particles.[12][13][14]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral activity of this compound. Specific parameters such as cell types, virus strains, and incubation times should be optimized for the particular virus under investigation.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentration of this compound and to ensure that observed antiviral effects are not due to cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours). Include wells with vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is a classic method to quantify the titer of infectious virus particles.

-

Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound or vehicle control. Incubate for 1-2 hours to allow for viral adsorption.[7][15][16]

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of this compound.[7][15]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[7][15]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay (TCID50)

This assay measures the amount of infectious virus produced in the presence of the drug.

-

Cell Seeding and Infection: Seed cells in a 96-well plate and infect with the virus at a specific multiplicity of infection (MOI).

-